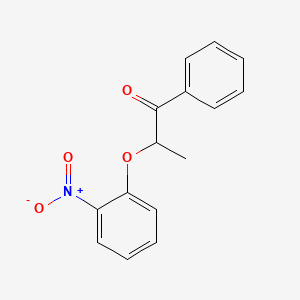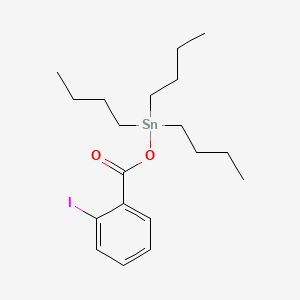
Stannane, (2-iodobenzoyloxy)tributyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, (2-iodobenzoyloxy)tributyl- is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a 2-iodobenzoyloxy group. Organotin compounds are known for their diverse applications in organic synthesis, particularly in radical reactions and as intermediates in the preparation of various chemical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of stannane, (2-iodobenzoyloxy)tributyl- typically involves the reaction of tributyltin hydride with 2-iodobenzoic acid under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of stannane, (2-iodobenzoyloxy)tributyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Stannane, (2-iodobenzoyloxy)tributyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can participate in reduction reactions, often involving the transfer of hydrogen atoms.
Substitution: The 2-iodobenzoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce the corresponding alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Stannane, (2-iodobenzoyloxy)tributyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and the Stille coupling reaction.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of various chemical products, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of stannane, (2-iodobenzoyloxy)tributyl- involves the formation of reactive intermediates, such as radicals, which can participate in various chemical reactions. The tin atom in the compound plays a crucial role in stabilizing these intermediates and facilitating the reaction pathways. The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin hydride: Known for its use in radical reactions and as a reducing agent.
Tributyltin chloride: Commonly used in organic synthesis and as a precursor to other organotin compounds.
Tributyltin acetate: Used in various chemical reactions and as a catalyst.
Uniqueness
Stannane, (2-iodobenzoyloxy)tributyl- is unique due to the presence of the 2-iodobenzoyloxy group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in certain types of chemical reactions and applications where other organotin compounds may not be as effective.
Propiedades
Número CAS |
73927-93-2 |
|---|---|
Fórmula molecular |
C19H31IO2Sn |
Peso molecular |
537.1 g/mol |
Nombre IUPAC |
tributylstannyl 2-iodobenzoate |
InChI |
InChI=1S/C7H5IO2.3C4H9.Sn/c8-6-4-2-1-3-5(6)7(9)10;3*1-3-4-2;/h1-4H,(H,9,10);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
DJGLVFXPYMMDKC-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=CC=C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(Dimethylamino)-2-methylpropyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14455073.png)

![4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole;sulfuric acid](/img/structure/B14455080.png)
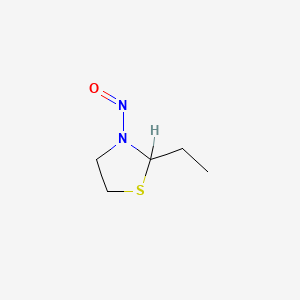
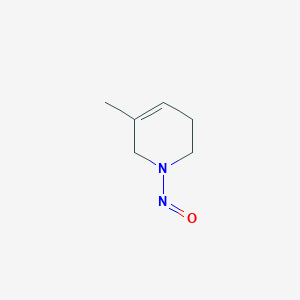
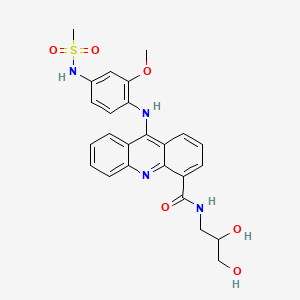

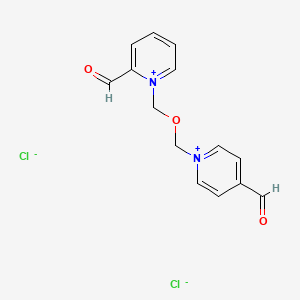
![Diethyl{[5-(ethoxycarbonyl)-2,4-dimethyl-1h-pyrrol-3-yl]methyl}propanedioate](/img/structure/B14455111.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14455141.png)
